molecular formula C25H22ClN3O2 B3409083 4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 890634-78-3

4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No. B3409083
CAS RN: 890634-78-3
M. Wt: 431.9 g/mol
InChI Key: QIXXFWIVYKSDBP-UHFFFAOYSA-N
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Description

The compound “4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one” is a complex organic molecule that contains several functional groups and rings, including a benzimidazole ring and a pyrrolidinone ring . The benzimidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, the preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide was achieved in two steps . In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded the final product .


Molecular Structure Analysis

The benzimidazole ring is a key structural feature of this compound. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The benzimidazole ring is known to participate in a variety of chemical reactions. It is an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

properties

IUPAC Name

4-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O2/c1-31-21-11-9-20(10-12-21)28-16-18(14-24(28)30)25-27-22-7-2-3-8-23(22)29(25)15-17-5-4-6-19(26)13-17/h2-13,18H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXXFWIVYKSDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
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4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
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4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
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4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one

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